molecular formula C17H19ClN2O2 B1388949 N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide CAS No. 1020054-71-0

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

Cat. No. B1388949
CAS RN: 1020054-71-0
M. Wt: 318.8 g/mol
InChI Key: DSILUGRZXKRXMC-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide, also known as SBC-4, is an organochlorine compound that is being studied for its potential medicinal and industrial applications. It has been discovered to possess a variety of properties, such as being a potent inhibitor of cyclooxygenase-2 (COX-2) and a powerful antioxidant. Additionally, it has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal activities, as well as having potential anticancer activity. The synthesis of SBC-4 is relatively straightforward, and its chemical and physical properties make it suitable for a variety of applications.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide has a number of potential applications in scientific research. Its ability to inhibit COX-2 makes it a useful tool for studying inflammation and pain. Additionally, its antioxidant activity makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, its anti-bacterial, anti-fungal, and anticancer activities make it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is still being studied, but it is believed to involve the inhibition of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are molecules that are involved in inflammation and pain. By blocking the activity of COX-2, this compound is able to reduce inflammation and pain. Additionally, this compound has been found to have antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been found to have a number of beneficial effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal activities, as well as having potential anticancer activity. Additionally, it has been found to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. Additionally, its chemical and physical properties make it suitable for a variety of applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is still being studied, so there is still much to be learned about its properties. Additionally, its toxicity has not yet been fully evaluated, so caution should be taken when using it in experiments.

Future Directions

The potential applications of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide are still being explored, and there are many possible future directions for research. One potential direction is to further study its anti-inflammatory and antioxidant activities, as these may be beneficial in the treatment of a variety of diseases. Additionally, its anticancer activity could be further explored, as this could lead to the development of new drugs. Furthermore, its toxicity could be further evaluated, as this would allow for the safe use of this compound in experiments. Finally, the synthesis of this compound could be optimized to make it more cost-effective and efficient.

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-3-11(2)22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)10-13/h4-11H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSILUGRZXKRXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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